molecular formula C20H22N4O4 B2551213 N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 1797126-07-8

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2551213
CAS No.: 1797126-07-8
M. Wt: 382.42
InChI Key: SIDQRVIWLCGJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-Cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound notable for its complex structure and significant potential in various scientific fields.

Preparation Methods

Synthetic routes and reaction conditions: : The preparation of this compound involves multiple steps, typically starting with the cyclopropylation of an appropriate precursor, followed by furan ring formation, triazole construction, and final acetamide formation. Industrial production methods : In industrial settings, high-yielding methods and efficient purification steps, such as crystallization or chromatographic techniques, are employed to ensure the compound's purity.

Chemical Reactions Analysis

Types of reactions: : This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions : Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used. Major products : Reactions involving this compound can yield a range of derivatives, often involving modifications to the furan or triazole rings or the methoxyphenyl group.

Scientific Research Applications

Chemistry: : Used as a model compound for studying triazole and furan ring chemistry. Biology : Investigated for its potential as a bioactive molecule, possibly interacting with biological macromolecules. Medicine : Explored for potential therapeutic uses, given its unique structure which may interact with specific biological targets. Industry : Utilized in the synthesis of complex molecular architectures in chemical industries.

Mechanism of Action

The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, where its triazole and furan rings might play critical roles in molecular recognition and interaction. The pathways it engages can significantly affect cellular functions or biochemical pathways.

Comparison with Similar Compounds

Compared to similar compounds, this molecule stands out due to its unique cyclopropyl and furan moieties, which might confer distinctive reactivity and biological activity. Similar compounds often lack the combination of these structural elements, making them less versatile in certain reactions or biological assays.

That covers the essentials of N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide! Anything specific you want to dive deeper into?

Properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-27-16-8-4-14(5-9-16)13-18(25)21-10-11-23-20(26)24(15-6-7-15)19(22-23)17-3-2-12-28-17/h2-5,8-9,12,15H,6-7,10-11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDQRVIWLCGJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.